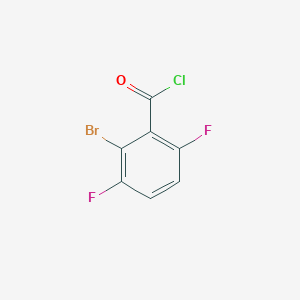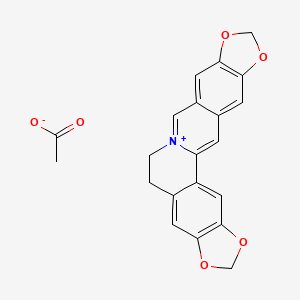
RuCl(OAc)(PPh3)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound RuCl(OAc)(PPh3)3 chlorotris(triphenylphosphine)ruthenium(II) acetate , is a coordination complex of ruthenium. It is characterized by the presence of one chloride ion, one acetate ion, and three triphenylphosphine ligands coordinated to a central ruthenium atom. This compound is of significant interest due to its versatile applications in catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RuCl(OAc)(PPh3)3 typically involves the reaction of RuCl2(PPh3)3 with sodium acetate. The process can be carried out using a mechanochemical approach, which involves manual grinding of the reactants. This method is considered environmentally friendly as it reduces the need for solvents and minimizes waste generation . The reaction is as follows: [ \text{RuCl}_2(\text{PPh}_3)_3 + \text{NaOAc} \rightarrow \text{RuCl(OAc)(PPh}_3)_3 + \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical synthesis route offers a sustainable and scalable approach. This method aligns with the principles of green chemistry, making it suitable for industrial applications .
化学反応の分析
Types of Reactions: RuCl(OAc)(PPh3)3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Ligand exchange can be facilitated by the addition of other ligands or by changing the reaction conditions (e.g., temperature, solvent).
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands .
科学的研究の応用
RuCl(OAc)(PPh3)3 has a wide range of applications in scientific research, including:
Biology: The compound’s catalytic properties are explored in biochemical processes and enzyme mimetics.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用機序
The mechanism by which RuCl(OAc)(PPh3)3 exerts its effects involves the coordination of the ruthenium center to various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The acetate and chloride ions can act as leaving groups or participate in the reaction mechanism, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
RuCl2(PPh3)3: This compound is similar in structure but contains two chloride ions instead of one acetate ion.
Ru(OAc)2(PPh3)2: This compound contains two acetate ions and two triphenylphosphine ligands.
Uniqueness: RuCl(OAc)(PPh3)3 is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. The presence of both chloride and acetate ions allows for diverse reactivity and makes it suitable for a wide range of catalytic applications .
特性
分子式 |
C56H48ClO2P3Ru |
|---|---|
分子量 |
982.4 g/mol |
IUPAC名 |
chlororuthenium(1+);triphenylphosphane;acetate |
InChI |
InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+2/p-2 |
InChIキー |
CBECNVOKQNQZIN-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)

![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)

![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)

![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)


![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)
